2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile
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Description
Synthesis Analysis
The synthesis of pyrido[1,2-a:2',3'-d]pyrimidines, including variants similar to our compound of interest, typically involves multistep chemical reactions. One common approach is through the cyclization of precursor molecules under specific conditions. For example, compounds with similar structural features have been synthesized through reactions catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), indicating the importance of catalysis in the formation of these complex structures (Khashi et al., 2015). Another method involves the condensation and cyclization of cyano and amino precursors, showcasing the versatility in synthetic approaches for pyridopyrimidines (Victory et al., 1995).
Molecular Structure Analysis
The molecular structure of pyridopyrimidines, including 2-imino-8-methyl variants, has been elucidated using techniques such as X-ray diffraction. These analyses reveal that the pyridine and pyrimidine rings tend to be almost coplanar, suggesting a degree of structural rigidity and planarity in these molecules (Mo et al., 2007). This planarity is crucial for the interaction of these compounds with biological targets and their reactivity in chemical transformations.
Chemical Reactions and Properties
Pyridopyrimidines undergo a variety of chemical reactions, reflective of their rich chemical functionality. These include reactions with hydrazine hydrate, leading to imino derivatives, and subsequent cyclization to form complex heterocyclic compounds (Khashi et al., 2015). The presence of functional groups like nitriles and imines in these molecules contributes to their reactivity and the possibility of further chemical modifications.
Future Directions
The future research directions for this compound would likely involve further studying its properties and potential applications. This could include investigating its reactivity, studying its potential uses in fields like medicinal chemistry or materials science, and exploring new methods for its synthesis .
properties
IUPAC Name |
6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-12-4-5-16-23-18-15(19(26)24(16)10-12)7-14(8-20)17(21)25(18)11-13-3-2-6-22-9-13/h2-7,9-10,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRZMAKOZXOOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C#N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321318 |
Source
|
Record name | 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804828 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
494828-28-3 |
Source
|
Record name | 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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